![molecular formula C15H12BrN3O2S B601854 Lesinurad Impurity 8 CAS No. 1158970-49-0](/img/structure/B601854.png)
Lesinurad Impurity 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lesinurad Impurity 8 is a chemical compound with the molecular formula C15H12BrN3O2S and a molecular weight of 378.25 . Its IUPAC name is 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid .
Synthesis Analysis
An efficient, practical, and environmentally-friendly synthetic route of Lesinurad has been reported . The main advantages of this route include inexpensive starting materials, mild conditions, and an acceptable overall yield of 38.8% . This procedure is reasonable, reliable, and suitable for industrial production .Molecular Structure Analysis
The molecular structure of Lesinurad Impurity 8 is characterized by the presence of a 5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl group attached to a sulfanyl acetic acid group .Physical And Chemical Properties Analysis
Lesinurad Impurity 8 is a solid substance with a molecular weight of 378.25 . Its molecular formula is C15H12BrN3O2S .Scientific Research Applications
Identification and Control in Synthesis
An unexpected impurity in the synthesis of Lesinurad was observed during the development of a new industrial process. The identification of this critical chlorinated impurity, despite efforts to design a chlorine-free synthesis process, underscores the challenges in pharmaceutical synthesis and the importance of stringent quality control measures. The detection of this impurity led to the understanding that commercial brominating agents could introduce chlorine impurities, emphasizing the need for thorough screening of all reagents and materials used in drug synthesis (Halama et al., 2018).
Analytical Methods for Detection and Quantification
The development of analytical methods to detect and quantify Lesinurad and its impurities is crucial for ensuring the purity and safety of the medication. Techniques such as second derivative spectrophotometry and synchronous spectrofluorometric determination have been applied to the selective determination of Lesinurad in the presence of its oxidative degradation product, highlighting the adaptability and precision of modern analytical chemistry in addressing the challenges posed by pharmaceutical impurities (Attia et al., 2018).
Implications for Drug Safety and Efficacy
The presence of impurities such as Lesinurad Impurity 8 in drug formulations can have significant implications for the drug's safety and efficacy. Research into the pharmacokinetics, pharmacodynamics, and tolerability of Lesinurad in combination with other gout medications, while not directly mentioning Impurity 8, underlines the broader context in which impurities must be considered. Understanding how impurities interact with the primary drug substance and the human body is essential for developing safe and effective treatments (Fleischmann et al., 2014).
Mechanism of Action
Target of Action
Lesinurad Impurity 8, like Lesinurad, primarily targets two proteins in the kidney: the Uric Acid Transporter 1 (URAT1) and the Organic Anion Transporter 4 (OAT4) . URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules . OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia .
Mode of Action
Lesinurad Impurity 8 inhibits the activity of URAT1 and OAT4 . By inhibiting URAT1, it prevents the reabsorption of uric acid from the renal tubules, thereby increasing the excretion of uric acid . It also inhibits OAT4, which is associated with diuretic-induced hyperuricemia .
Biochemical Pathways
The inhibition of URAT1 and OAT4 disrupts the normal reabsorption of uric acid in the kidneys, leading to an increase in the renal clearance and fractional excretion of uric acid . This results in a decrease in serum uric acid levels .
Pharmacokinetics
Lesinurad is quickly and practically completely absorbed from the gut . Highest blood plasma concentrations are reached after one to four hours
Result of Action
The primary result of Lesinurad Impurity 8’s action is a reduction in serum uric acid levels . This is achieved through increased excretion of uric acid in the urine . This can help in the management of conditions like gout, where high levels of uric acid can lead to the formation of painful uric acid crystals in the joints .
Action Environment
The action of Lesinurad Impurity 8 can be influenced by various environmental factors. For instance, the presence of other medications, particularly diuretics, can affect its efficacy . Additionally, factors such as the patient’s renal function can impact the drug’s effectiveness and safety profile .
Safety and Hazards
In case of accidental exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and provide artificial respiration if not breathing . If the chemical comes into contact with skin, it should be washed off with soap and plenty of water . If ingested, rinse the mouth with water and do not induce vomiting .
Future Directions
properties
IUPAC Name |
2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCLZQFKIFSJBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lesinurad Impurity 8 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.